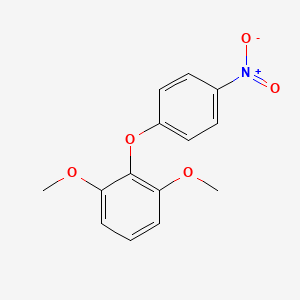
1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene is an organic compound characterized by the presence of a nitro group and a dimethoxyphenoxy group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene typically involves the reaction of 2,6-dimethoxyphenol with 4-nitrochlorobenzene. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction conditions usually include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving nitro and methoxy groups. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: Research into the potential medicinal properties of derivatives of this compound is ongoing. It may serve as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene involves its interaction with specific molecular targets, depending on the context of its use. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps, leading to the formation of an amino group. The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
The pathways involved in these reactions include electron transfer, nucleophilic attack, and protonation-deprotonation steps. The specific mechanism depends on the reaction conditions and the reagents used.
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene can be compared with similar compounds such as:
1-(2,6-Dimethoxyphenoxy)-4-chlorobenzene: This compound has a chlorine atom instead of a nitro group. It undergoes similar substitution reactions but has different reactivity due to the presence of the chlorine atom.
1-(2,6-Dimethoxyphenoxy)-4-aminobenzene: This compound has an amino group instead of a nitro group. It is more reactive in nucleophilic substitution reactions and can participate in different types of chemical reactions compared to the nitro derivative.
2-(2,6-Dimethoxyphenoxy)-1-phenylethanol: This compound has an additional phenylethanol group.
The uniqueness of this compound lies in its combination of a nitro group and dimethoxyphenoxy group, which imparts specific reactivity and properties that are valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H13NO5 |
|---|---|
Molekulargewicht |
275.26 g/mol |
IUPAC-Name |
1,3-dimethoxy-2-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C14H13NO5/c1-18-12-4-3-5-13(19-2)14(12)20-11-8-6-10(7-9-11)15(16)17/h3-9H,1-2H3 |
InChI-Schlüssel |
AKXSXKSVDZTBTN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


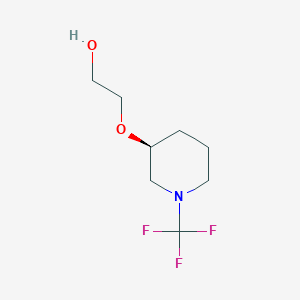
![[(4-Methoxybutoxy)methyl]benzene](/img/structure/B13957844.png)
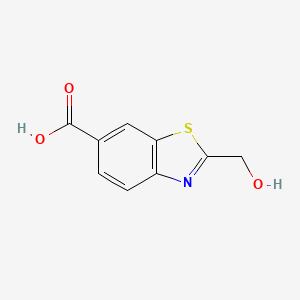
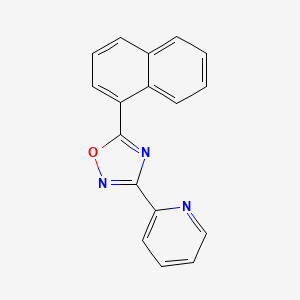
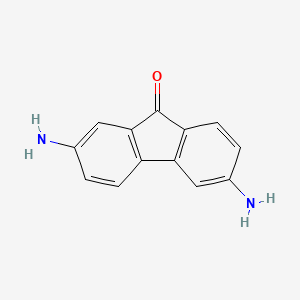
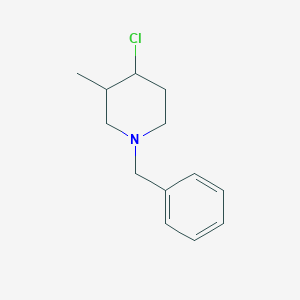

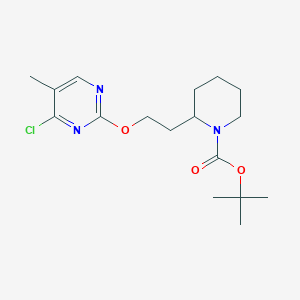
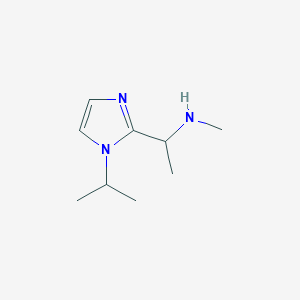
![6-(2-Hydroxyethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13957893.png)
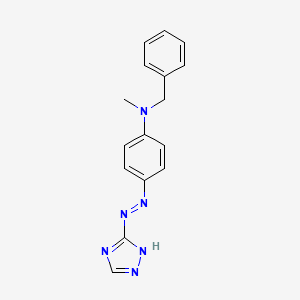
![5-Bromo-N-[2-(4-morpholinyl)ethyl]-1H-indazol-3-amine](/img/structure/B13957901.png)


